molecular formula C35H58O12 B1674186 Lagosin CAS No. 6834-98-6

Lagosin

Cat. No. B1674186
CAS RN: 6834-98-6
M. Wt: 670.8 g/mol
InChI Key: AGJUUQSLGVCRQA-SWOUQTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lagosin, also known as Fungichromin, is a polyene macrolide antibiotic . It has demonstrated broad-spectrum antifungal activity and is impervious to agent resistance .


Molecular Structure Analysis

Lagosin has a molecular weight of 670.83 and a formula of C35H58O12 . It contains a total of 105 bonds, including 47 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 double bonds, 1 ester (aliphatic), 10 hydroxyl groups, and 10 secondary alcohols .


Chemical Reactions Analysis

While specific chemical reactions involving Lagosin are not available, the generalized Langevin mode analysis (GLMA) is a method applied to chemical reactions in biomolecules in solution . This method sees a chemical reaction in solution as a barrier-crossing process, similar to the Marcus theory .


Physical And Chemical Properties Analysis

Lagosin appears as a solid, light yellow to yellow substance . It is soluble in DMSO at 50 mg/mL (74.53 mM) with ultrasonic and warming and heat to 60°C .

Scientific Research Applications

Overview of Science and Technology Policy in Africa

The development of science and technology policy in Africa, including Lagos, has evolved significantly since the Lagos Plan for Scientific Research and Training in 1964. This evolution has been marked by various conferences and plans like the Arusha Plan of Action in 1987, shaping national science and technology policies. These policies have impacted African societies and economies, necessitating changes in policy structures and processes (Forje, 1992).

History of Medical Research in Colonial Lagos

The Medical Research Institute (MRI) in colonial Lagos played a crucial role in the early development of tropical medicine. Scientists at the MRI engaged in biomedical experimentation, influenced by both metropolitan and local imperatives. This historical perspective highlights the complexities and shifts in scientific agendas and practices in Lagos (Adetiba, 2021).

Urban Land Use Change and Research

Research on urban land use change in Lagos, conducted between 1984 and 2000, identified key factors responsible for residential and industrial/commercial land development. This study utilized satellite imagery and logistic regression models, revealing how accessibility, spatial interaction, and policy variables significantly influenced land use patterns (Braimoh & Onishi, 2007).

ICT in Tourism Development

A study focused on the application of information and communication technology (ICT) for sustainable tourism development in Lagos State. It involved data collection on the adoption and usage of ICT within tourist centers, leading to the proposition of Low Cost ICT-Based Application Software for security control and management (Asafe et al., 2013).

Challenges in African Science

A critical analysis of the state of science departments in African universities, including the University of Lagos, highlights the challenges faced by these institutions.

The challenges include a lack of resources, political instability, and socio-economic issues, which have hampered their ability to contribute effectively to tackling major problems like malnutrition and disease. The paper discusses the need for African governments and international aid to revive African science and technology (Hassan, 2001).

properties

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,22-14+/t23-,24+,25-,26+,27-,28+,29-,30+,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUUQSLGVCRQA-SWOUQTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H]([C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamycin

CAS RN

6834-98-6
Record name Fungichromin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6834-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fungichromin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fungichromin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JB340D58S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.